Methyl 2,4-dimethoxy-6-pentylbenzoate

Description

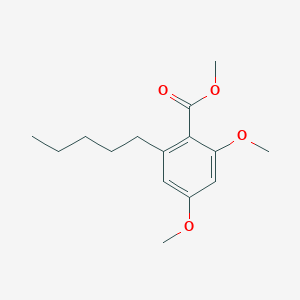

Methyl 2,4-dimethoxy-6-pentylbenzoate is a synthetic benzoic acid derivative characterized by a methyl ester group, two methoxy (-OCH₃) substituents at positions 2 and 4 of the benzene ring, and a pentyl (-C₅H₁₁) chain at position 6. This compound belongs to a class of alkyl-substituted benzoates with applications in organic synthesis and materials science. Its structural features, including the electron-donating methoxy groups and hydrophobic pentyl chain, influence its physicochemical properties, such as solubility and stability.

Properties

CAS No. |

63953-83-3 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

methyl 2,4-dimethoxy-6-pentylbenzoate |

InChI |

InChI=1S/C15H22O4/c1-5-6-7-8-11-9-12(17-2)10-13(18-3)14(11)15(16)19-4/h9-10H,5-8H2,1-4H3 |

InChI Key |

KEUCQPSUPLMLOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)OC)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Early Esterification Methods

The earliest reported synthesis of methyl 2,4-dimethoxy-6-pentylbenzoate dates to 1932, when Asahina and Asano demonstrated the esterification of 2,4-dimethoxy-6-pentylbenzoic acid using methanol under acidic conditions. This method involved refluxing the benzoic acid derivative with excess methanol and a catalytic amount of sulfuric acid, achieving moderate yields (~50–60%). The reaction mechanism follows standard Fischer esterification, where the carboxylic acid reacts with methanol to form the methyl ester.

A 1935 refinement by Asahina and Hiraiwa introduced dimethyl sulfate as a methylating agent for the phenolic hydroxyl groups of 2,4-dihydroxy-6-pentylbenzoic acid prior to esterification. This two-step process improved regioselectivity but required stringent temperature control (0–5°C during methylation) to avoid over-alkylation.

Modern Synthetic Routes

Boron Trifluoride-Etherate Catalyzed Cyclization

A patent by CN111848365A (2020) outlines a high-yield method using this compound as an intermediate in cannabidiol synthesis. The procedure involves:

- Reaction Setup : 100 g of this compound is dissolved in 800 mL dichloromethane.

- Catalyst Addition : 50 mL boron trifluoride etherate (BF₃·OEt₂) is introduced at 25°C.

- Nucleophilic Addition : (1S,4R)-1-methyl-4-(1-methylvinyl)-2-cyclohexen-1-ol (50 g) is added dropwise, followed by 24-hour stirring.

- Workup : The mixture is acidified (pH 2–3), extracted with n-heptane, and purified via crystallization in n-heptane at -5–5°C.

This method achieves a 73% yield with 99.96% purity (HPLC), attributed to BF₃·OEt₂’s dual role as a Lewis acid catalyst and stabilizing agent for the cyclohexenol intermediate.

Malonate-Based Condensation

ChemicalBook documents a multi-step synthesis starting from (E)-non-3-en-2-one and dimethyl malonate:

- Michael Addition : Sodium methoxide in methanol facilitates the conjugate addition of dimethyl malonate to (E)-non-3-en-2-one at 0°C.

- Cyclization : Bromine in DMF induces electrophilic aromatic substitution, forming the benzoyl core.

- Esterification : The crude product is recrystallized from dichloromethane/hexane to yield the final compound.

While the exact yield is unspecified, this route emphasizes the versatility of malonate derivatives in constructing the pentyl-substituted aromatic ring.

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Classical Esterification | H₂SO₄, MeOH | 50–60% | Moderate | Simplicity |

| BF₃·OEt₂ Cyclization | Boron trifluoride etherate | 73% | 99.96% | High purity, scalability |

| Malonate Condensation | NaOMe, Br₂ | N/A | High | Flexible substrate modifications |

Mechanistic Insights

Role of Boron Trifluoride Etherate

BF₃·OEt₂ activates the carbonyl group of this compound, facilitating nucleophilic attack by the cyclohexenol derivative. The resulting oxonium ion intermediate undergoes regioselective ring closure, driven by the electron-donating methoxy groups at the 2- and 4-positions.

Bromine-Mediated Cyclization

In the malonate route, bromine acts as an electrophile, attacking the activated aromatic ring to form a bromonium ion. Subsequent dehydrohalogenation yields the fully conjugated benzoate skeleton.

Optimization Strategies

Solvent Selection

Crystallization Techniques

Recrystallization in n-heptane at subambient temperatures (-5–5°C) effectively removes oligomeric byproducts, boosting purity to >99%.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethoxy-6-pentylbenzoate undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 2,4-dimethoxy-6-pentylbenzoic acid or corresponding aldehydes.

Reduction: Formation of 2,4-dimethoxy-6-pentylbenzyl alcohol.

Substitution: Formation of halogenated or aminated derivatives of the original compound.

Scientific Research Applications

Methyl 2,4-dimethoxy-6-pentylbenzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.

Mechanism of Action

The mechanism of action of methyl 2,4-dimethoxy-6-pentylbenzoate involves its interaction with specific molecular targets. The methoxy groups and the ester functionality play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Hydroxy Groups : The methoxy substituents in this compound reduce polarity compared to dihydroxy analogs, impacting solubility and reactivity .

- Ester Group : Methyl esters (vs. ethyl) marginally reduce molecular weight and alter metabolic stability .

Physicochemical Properties

Solubility and Polarity

- This compound : Predicted to have low water solubility due to methoxy groups and pentyl chain. Likely soluble in organic solvents like dichloromethane or ethyl acetate.

- Ethyl 2,4-dihydroxy-6-pentylbenzoate : Higher polarity from hydroxy groups increases water solubility compared to methoxy analogs .

- Methyl 2,4-dihydroxy-6-propylbenzoate : Intermediate solubility between pentyl and ethyl variants due to shorter alkyl chain and hydroxy groups .

Stability and Reactivity

Q & A

Q. What are the optimal synthetic routes for Methyl 2,4-dimethoxy-6-pentylbenzoate, considering regioselectivity and yield?

Methodological Answer:

- Step 1: Introduction of the pentyl group

Use Friedel-Crafts alkylation to introduce the pentyl group at the 6-position of the benzene ring. Optimize reaction conditions (e.g., AlCl₃ catalyst, pentyl chloride) to minimize by-products . - Step 2: Methoxy group installation

Employ selective O-methylation using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃ in acetone) to ensure 2,4-dimethoxy substitution . - Step 3: Esterification

React the intermediate carboxylic acid with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the methyl ester . - Purification:

Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolation. Monitor purity via TLC or HPLC .

Q. How can this compound be characterized using spectroscopic methods?

Methodological Answer:

- 1H NMR:

Identify aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). The pentyl group shows signals at δ 0.8–1.6 ppm (CH₃ and CH₂). Overlapping signals may require deuterated solvents (e.g., CDCl₃) for resolution . - 13C NMR:

Confirm ester carbonyl (δ 165–170 ppm), aromatic carbons (δ 110–150 ppm), and methoxy/pentyl carbons . - Mass Spectrometry (MS):

Use high-resolution MS (HRMS) to verify molecular weight (210.23 g/mol). Fragmentation patterns should align with EPA/NIH spectral data, particularly the loss of the pentyl group (m/z 152) .

Q. What experimental approaches are recommended to determine the compound’s solubility and logP?

Methodological Answer:

- Shake-Flask Method:

Dissolve the compound in octanol and water, then quantify concentrations via UV-Vis spectroscopy or HPLC. Calculate logP as log([octanol]/[water]) . - HPLC Retention Time Correlation:

Use a C18 column with a water-acetonitrile gradient. Compare retention times with standards of known logP values . - Computational Tools:

Predict logP using software (e.g., ChemAxon, MarvinSketch) based on molecular structure and substituent contributions (e.g., methoxy and pentyl groups) .

Advanced Research Questions

Q. How can overlapping signals in NMR spectra caused by methoxy and pentyl groups be resolved?

Methodological Answer:

- 2D NMR Techniques:

- Variable Temperature NMR:

Reduce signal broadening by cooling the sample (e.g., to −40°C) to slow molecular motion . - Deuteration:

Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference and enhance resolution .

Q. What methodologies are suitable for assessing the compound’s stability under varying pH conditions?

Methodological Answer:

- Hydrolysis Kinetics:

Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Use a C18 column with UV detection at λ = 254 nm . - Activation Energy Calculation:

Conduct Arrhenius studies at elevated temperatures (40–80°C) to predict shelf-life under standard conditions . - Degradation Product Analysis:

Identify by-products (e.g., free carboxylic acid) using LC-MS or NMR .

Q. How should researchers design bioactivity studies to evaluate potential antimicrobial effects?

Methodological Answer:

- Disk Diffusion Assay:

Impregnate filter disks with the compound (10–100 µg/disk) and place on agar inoculated with bacterial/fungal strains. Measure inhibition zones after 24–48 hrs . - Minimum Inhibitory Concentration (MIC):

Use broth microdilution (96-well plates) with serial dilutions (0.1–100 µg/mL). Assess microbial growth via optical density (OD600) . - Mechanistic Studies:

Perform enzyme inhibition assays (e.g., β-lactamase for bacteria) or membrane permeability tests (SYTOX Green uptake) .

Q. How can discrepancies in purity assessments between GC-MS and HPLC be addressed?

Methodological Answer:

- Orthogonal Methods:

- GC-MS: Suitable for volatile compounds; confirm derivatization (e.g., silylation) if necessary.

- HPLC: Ideal for polar/non-volatile analytes. Use a diode array detector (DAD) for UV spectrum confirmation .

- Spike Recovery Tests:

Add a known standard to the sample and compare recovery rates between methods. - By-Product Identification:

Isolate impurities via preparative HPLC and characterize them using NMR or HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.